4-amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide is a chemical compound notable for its structural features, including a pyrazole ring, an amino group, and an ethyl group. The molecular formula for this compound is C12H16N4O2. It is classified under the category of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
The synthesis of 4-amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide typically involves several key steps:
The synthesis often requires careful control of reaction conditions, including temperature and pH, to ensure high yields and selectivity. Common reagents include hydrazine derivatives, ethyl halides, and various coupling agents depending on the specific reaction pathways employed.
The molecular structure of 4-amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide features:
The compound's molecular weight is approximately 244.28 g/mol. Its structural formula can be represented as follows:
4-amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions:
The choice of reagents and conditions significantly influences the outcomes of these reactions. For example, oxidation may yield different products based on whether strong or mild oxidizing agents are used.
The mechanism of action for 4-amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific biological targets such as enzymes or receptors. The compound may modulate these targets through binding interactions, leading to various biological effects depending on its application context.
Research indicates that compounds with similar structures often exhibit enzyme inhibition properties or influence protein binding dynamics, which are critical in pharmacological contexts .
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to confirm the structure and purity of synthesized compounds .
4-amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide has several scientific applications:
The compound belongs to the 4-aminopyrazole subclass (4APs), characterized by an amino group (-NH₂) at the C4 position of the pyrazole core. This functionalization confers distinct electronic and hydrogen-bonding properties compared to 3-aminopyrazoles (3APs) or 5-aminopyrazoles (5APs). Its structure comprises three modular domains:
Tautomerism significantly impacts the compound’s reactivity and binding. The 4-aminopyrazole scaffold exhibits annular tautomerism, where the proton can reside on N1 (minor) or N2 (major). The 1-ethyl substitution locks the tautomeric equilibrium, preventing proton migration and ensuring structural consistency in biological environments. This contrasts with unsubstituted aminopyrazoles, where tautomeric dynamics complicate structure-activity relationships [6].
Table 1: Structural Variations in Key Pyrazole Carboxamide Derivatives
Compound Name | Substituent at N1 | Carboxamide Position | Aniline Substituent | Distinct Features |
---|---|---|---|---|
4-Amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide | Ethyl | C5 | 3-Methoxy | Fixed tautomerism; optimized logP |
4-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide | Ethyl | C3 | 3-Methoxypropyl | Aliphatic linker; increased flexibility |
Ethyl 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate | H (Ethyl ester) | C4 (ester) | 3-Methoxy | Ester group; prodrug potential |
4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide | Ethyl | C5 | None (unsubstituted) | Compact structure; higher solubility |
Table 2: Hydrogen Bonding Capacity of Key Functional Groups
Functional Group | H-Bond Donor | H-Bond Acceptor | Role in Target Engagement |
---|---|---|---|
C4-Amino (-NH₂) | Yes | Yes | Binds catalytic lysine in kinases |
Carboxamide (-CONH-) | Yes | Yes | Anchors to serine/threonine residues |
Pyridine-like N (N2) | No | Yes | Interacts with backbone carbonyls |
3-Methoxy (-OCH₃) | No | Yes | Modulates electron density; steric effects |
The compound’s design principles originate from seminal work on pyrazole-based antidepressants and kinase inhibitors. Early pyrazole derivatives like metamizole (analgesic) and fipronil (GABA antagonist) demonstrated the scaffold’s versatility but lacked target specificity. The late 2000s saw a shift toward hybrid molecules combining pyrazoles with aryl carboxamides, inspired by clinical candidates like AT9283—a 4-aminopyrazole-based Aurora kinase inhibitor [8].
Key milestones in its development include:
Recent studies highlight its role in hybrid chalcone-pyrazole systems for depression management. Molecular docking against the human serotonin transporter (hSERT, PDB: 5I6X) revealed that derivatives with N-(3-methoxyphenyl) carboxamide groups exhibit docking scores comparable to FDA-approved SSRIs (−8.5 to −9.1 kcal/mol), attributed to:
Table 3: Evolution of Pyrazole Carboxamides in Drug Discovery
Generation | Representative Compound | Key Modifications | Primary Therapeutic Focus |
---|---|---|---|
1st (1990s) | Metamizole | 4-Methyl; sulfonate group | Analgesia/anti-inflammatory |
2nd (2000s) | AT7519 (CDK inhibitor) | 4-Amino; piperazine linker | Oncology |
3rd (2010–present) | 4-Amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide | N1-Ethyl; 3-methoxy aniline carboxamide | CNS disorders; kinase modulation |
Despite promising attributes, comprehensive data on this compound remains limited. Critical research gaps include:
1.3.1. In Vivo Pharmacokinetic and Blood-Brain Barrier Penetration
While computational ADME models (e.g., SwissADME) predict favorable blood-brain barrier permeability (logBB = 0.24), experimental validation is absent. The 3-methoxyphenyl group may enhance passive diffusion, but efflux by P-glycoprotein remains unstudied. Quantitative biodistribution studies in relevant disease models are needed to correlate in silico projections with tissue exposure [8] [4].
Preliminary docking suggests affinity for hSERT and kinases (e.g., p38 MAPK). However, systematic profiling against 400+ targets is unavailable. Potential off-target interactions—particularly with cardiac ion channels (hERG) or cytochrome P450 isoforms—could undermine therapeutic utility. Affinity selection-mass spectrometry (AS-MS) or thermal shift assays would clarify target engagement breadth [8] [10].
Although N1-ethylation minimizes tautomerism, the protonation state of the pyridine-like N2 in physiological conditions is undefined. This ambiguity impacts molecular modeling accuracy:
The carboxamide group’s propensity for hydrolysis under acidic/basic conditions and photolytic degradation of the 3-methoxyphenyl moiety present formulation challenges. Accelerated stability studies (ICH Q1A) and polymorph screening would identify optimal salt forms or co-crystals [7] [9].
Pyrazole carboxamides show promise as corrosion inhibitors in industrial chemistry (e.g., >90% efficiency for mild steel in HCl). The title compound’s adsorption kinetics on metal surfaces, however, are unexplored. Synchrotron-based X-ray reflectivity could elucidate orientation on ferrous substrates [5].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2